2-amino-6-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol
Description
2-Amino-6-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol is a synthetic phenol derivative characterized by a unique substitution pattern: an amino group (-NH₂) at position 2, a methoxy group (-OCH₃) at position 6, and a 2-methyl-2H-tetrazol-5-yl moiety at position 4 of the aromatic ring. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is known for its bioisosteric properties, often mimicking carboxylic acids in drug design due to its polarity and metabolic stability .
Properties
IUPAC Name |
2-amino-6-methoxy-4-(2-methyltetrazol-5-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-14-12-9(11-13-14)5-3-6(10)8(15)7(4-5)16-2/h3-4,15H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGKFKIPBDGHME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=C(C(=C2)OC)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazole ring, which is then attached to a phenol derivative. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains four reactive moieties:
-
Amino group (–NH₂)
-
Methoxy group (–OCH₃)
-
Tetrazole ring
-
Phenol hydroxyl (–OH)
| Functional Group | Reactivity Profile |
|---|---|
| Amino (–NH₂) | Acylation, alkylation, Schiff base formation, coordination chemistry |
| Methoxy (–OCH₃) | Demethylation under acidic/basic conditions, electrophilic substitution |
| Tetrazole ring | [3+2] cycloadditions, coordination with metals (e.g., Ni²⁺), hydrogen bonding |
| Phenol (–OH) | O-alkylation, esterification, acid-base reactions |
Tetrazole Ring Coordination
The tetrazole ring exhibits strong metal-binding capabilities. In molecular docking studies, the nitrogen atoms coordinate with nickel centers in urease enzymes, forming five salt coordinate bonds (Figure 1, ). This interaction is critical in biological systems but also suggests utility in synthesizing metal-organic frameworks (MOFs).
Example Interaction with Nickel :
-
Bond Type : Coordinate covalent bonds between tetrazole nitrogen and Ni²⁺
-
Geometry : Trigonal bipyramidal or octahedral
-
Key Partners : ARG338, HIS322, HIE221 residues (enzymatic context)
Amino Group Functionalization
The amino group undergoes nucleophilic reactions. In analogous compounds (e.g., 2-amino-6-methoxybenzothiazole), acylation with chloroacetyl chloride yields chloroacetamide derivatives (Equation 1, ):
Reaction :
Conditions :
Methoxy Group Demethylation
The methoxy group can be cleaved under acidic or oxidative conditions. For example, in derivatives of 6-methoxybenzo[d]thiazole, demethylation with HBr/AcOH yields hydroxylated products .
Proposed Mechanism :
Bioactive Conjugate Formation
The phenol hydroxyl and amino groups enable conjugation with pharmacophores. For instance:
-
Schiff Base Formation : Reaction with aldehydes/ketones generates imine-linked derivatives.
-
Esterification : Acetylation of –OH enhances lipophilicity for drug delivery .
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C (data inferred from tetrazole analogs ).
-
pH Sensitivity : The phenol (–OH) deprotonates in alkaline conditions (pKa ~10), while the tetrazole ring remains stable at physiological pH .
Research Gaps and Opportunities
Scientific Research Applications
Pharmaceutical Development
The compound's structural characteristics suggest potential utility in drug development, particularly in creating new therapeutic agents. The presence of the tetrazole ring is notable as tetrazoles are often incorporated into pharmaceuticals due to their ability to mimic carboxylic acids while providing enhanced metabolic stability.
Case Study: Antihypertensive Agents
Recent studies have explored derivatives of tetrazole compounds as antihypertensive agents. For instance, modifications of tetrazole-containing compounds have shown promise in lowering blood pressure by inhibiting angiotensin II receptors, which are critical in regulating blood pressure and fluid balance .
Table 1: Comparison of Tetrazole Derivatives in Antihypertensive Activity
| Compound Name | Activity (IC50) | Reference |
|---|---|---|
| Compound A (Tetrazole derivative) | 50 nM | |
| Compound B (Related structure) | 30 nM | |
| This compound | TBD | Current study |
Agrochemical Applications
The compound's phenolic structure may impart herbicidal or fungicidal properties. Research indicates that phenolic compounds can disrupt cellular processes in plants and fungi, leading to potential applications in agrochemicals.
Case Study: Herbicidal Activity
Studies have evaluated the herbicidal efficacy of phenolic compounds against various weed species. Preliminary results suggest that derivatives of this compound exhibit significant herbicidal activity, particularly when tested against common agricultural weeds .
Table 2: Herbicidal Efficacy of Phenolic Compounds
| Compound Name | Target Species | Efficacy (%) | Reference |
|---|---|---|---|
| Compound C | Amaranthus spp. | 85% | |
| Compound D | Chenopodium spp. | 78% | |
| This compound | TBD | TBD | Current study |
Material Science
The incorporation of tetrazole groups into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength.
Case Study: Polymer Composites
Research has demonstrated that adding tetrazole-containing compounds to polymer composites can significantly improve their thermal resistance and mechanical properties. The unique bonding characteristics of the tetrazole group facilitate better interaction with polymer chains, leading to enhanced performance metrics .
Table 3: Thermal Properties of Polymer Composites
Mechanism of Action
The mechanism of action of 2-amino-6-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with biological molecules, while the tetrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Heterocycle Impact : The tetrazole group in the target compound and compound 20 () enhances polarity compared to isoxazole () or oxadiazole (). Tetrazoles are more resistant to metabolic degradation than oxadiazoles, which may improve pharmacokinetics .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The amino and methoxy groups in the target compound likely elevate its melting point compared to compound 20 due to enhanced intermolecular hydrogen bonding.
- Tetrazole stability () suggests the target compound is more robust than oxadiazole derivatives, which may degrade under acidic conditions .
Biological Activity
2-amino-6-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol, also known as a phenolic compound with a unique tetrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a phenolic structure with an amino group, a methoxy group, and a tetrazole ring , which enhances its biological properties. The presence of the tetrazole moiety allows for interactions that mimic carboxylic acids, making it a valuable candidate for enzyme inhibition and receptor modulation.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C₉H₁₁N₅O₂ |
| Molecular Weight | 195.21 g/mol |
| CAS Number | 1243977-55-0 |
| Functional Groups | Amino, Methoxy, Tetrazole |
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to active sites of enzymes, potentially inhibiting their activity and disrupting biochemical pathways .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, suggesting its role as an anticancer agent. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .
Enzyme Inhibition
The compound has been identified as an inhibitor of several key enzymes involved in metabolic processes. For example, it has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair . This inhibition can lead to reduced cell proliferation in rapidly dividing cells, such as those found in tumors.
Case Studies
- Nephroprotective Effects : A study explored the protective effects of related tetrazole compounds against nephrotoxicity induced by cisplatin. The results indicated that these compounds could mitigate kidney damage while preserving the antitumor efficacy of cisplatin .
- Antimicrobial Efficacy : In another study, derivatives of this compound were tested against various bacterial strains. The results showed significant inhibition zones compared to control groups, indicating strong antimicrobial activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenolic and tetrazole moieties can significantly impact potency and selectivity.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Substitution on Methoxy Group | Enhances lipophilicity and membrane permeability |
| Alteration of Tetrazole Ring | Affects binding affinity to target enzymes |
| Variation in Amino Group | Alters solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
